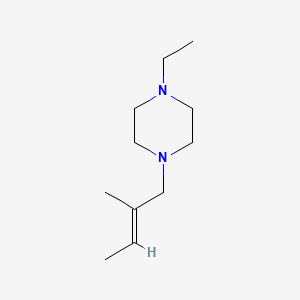
1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-(2-methyl-2-buten-1-yl)piperazine is a chemical compound that belongs to the class of piperazines. This compound is used in scientific research as a pharmacological tool to study the effects of drugs on the central nervous system. It is also used in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it prevents the reuptake of serotonin in the brain, resulting in increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
1-Ethyl-4-(2-methyl-2-buten-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain. It also increases the levels of certain neurotransmitters, such as 5-HT, in the synaptic cleft. These effects are thought to be responsible for its antidepressant and anxiolytic properties.
实验室实验的优点和局限性
One of the advantages of using 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine in lab experiments is that it is a well-studied compound. Its effects on the central nervous system have been extensively researched, making it a useful tool for studying the effects of drugs on the brain. However, one of the limitations of using this compound is that it is not very selective in its action. It affects a number of different neurotransmitter systems in the brain, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of future directions for research on 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine. One area of research is the development of more selective compounds that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the long-term effects of this compound on the brain. Finally, there is a need for more research on the potential therapeutic uses of this compound, particularly in the treatment of depression and anxiety disorders.
In conclusion, 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine is a well-studied compound that is used in scientific research as a pharmacological tool to study the effects of drugs on the central nervous system. Its mechanism of action is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor. This compound has a number of biochemical and physiological effects, including increasing the release of dopamine and norepinephrine in the brain. While there are some limitations to using this compound in lab experiments, it remains a useful tool for studying the effects of drugs on the brain. There are a number of future directions for research on this compound, including the development of more selective compounds and investigation of its potential therapeutic uses.
合成方法
The synthesis of 1-ethyl-4-(2-methyl-2-buten-1-yl)piperazine involves the reaction of 2-methyl-2-butenal with ethylenediamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final product.
科学研究应用
1-Ethyl-4-(2-methyl-2-buten-1-yl)piperazine is used in scientific research as a pharmacological tool to study the effects of drugs on the central nervous system. It is also used in the synthesis of other chemical compounds. This compound is commonly used in the development of drugs that target the serotonin receptor.
属性
IUPAC Name |
1-ethyl-4-[(E)-2-methylbut-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-4-11(3)10-13-8-6-12(5-2)7-9-13/h4H,5-10H2,1-3H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNSMJWDRUXHOX-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C(=C/C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513707 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5759897.png)
![methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
![5-isopropyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5759914.png)






![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)